4-(Butylsulfonyl)benzaldehyde
Description
Significance of Sulfonyl and Aldehyde Functional Groups in Contemporary Organic Synthesis
The utility of 4-(Butylsulfonyl)benzaldehyde as a synthetic intermediate is rooted in the well-established and powerful chemistry of its constituent functional groups: the sulfonyl group and the aldehyde group.
The sulfonyl group (R-SO₂-R') is a potent electron-withdrawing group that significantly influences a molecule's reactivity. fiveable.mewikipedia.org This electronic characteristic makes adjacent protons more acidic and can stabilize neighboring carbanions, facilitating their use as nucleophiles in various bond-forming reactions. fiveable.mewikipedia.org Sulfones are recognized as "chemical chameleons" or "pluripotent" building blocks because their reactivity can be modulated under different conditions, allowing them to participate in electrophilic, nucleophilic, or radical processes. nih.gov Furthermore, the sulfonyl group is a common feature in many pharmaceuticals and agrochemicals, valued for its chemical stability and its ability to engage in specific biological interactions. nih.govthieme-connect.com It can also serve as a good leaving group or a temporary activating group that can be removed after fulfilling its synthetic purpose. wikipedia.orgthieme-connect.com
The aldehyde group (R-CHO) , characterized by its carbonyl moiety (C=O), is one of the most fundamental and reactive functional groups in organic chemistry. iitk.ac.inschoolwires.net The polarized nature of the carbonyl group renders the carbon atom electrophilic, making it a prime target for a wide array of nucleophiles. schoolwires.net This reactivity underpins a vast number of essential transformations, including Wittig reactions, aldol (B89426) condensations, and the formation of imines and acetals. wikipedia.orgsigmaaldrich.com Aldehydes are foundational building blocks for synthesizing more complex molecules, from pharmaceuticals and polymers to fragrances and dyes. byjus.comsigmaaldrich.com Their facile conversion to other functional groups, such as alcohols via reduction or carboxylic acids via oxidation, further extends their synthetic versatility. iitk.ac.inwikipedia.org
| Functional Group | Key Characteristics in Organic Synthesis |
| Sulfonyl (-SO₂-) | Strong electron-withdrawing nature. fiveable.mefiveable.me |
| Stabilization of adjacent carbanions. fiveable.me | |
| Can function as a leaving group. thieme-connect.com | |
| High chemical stability. oup.com | |
| Versatile reactivity (nucleophilic, electrophilic, radical). nih.gov | |
| Aldehyde (-CHO) | Electrophilic carbonyl carbon. schoolwires.net |
| Highly reactive towards nucleophiles. wikipedia.orgsigmaaldrich.com | |
| Undergoes condensation, oxidation, and reduction reactions. iitk.ac.inwikipedia.org | |
| Fundamental building block for complex molecules. sigmaaldrich.comsigmaaldrich.com |
Overview of Aromatic Sulfones and Benzaldehyde (B42025) Derivatives in Chemical Research
The structural framework of this compound belongs to two important classes of compounds: aromatic sulfones and benzaldehyde derivatives, both of which are extensively explored in chemical research.
Aromatic sulfones are compounds where a sulfonyl group is attached to at least one aromatic ring. These structures are prevalent in medicinal chemistry and material science. thieme-connect.comsioc-journal.cn Their chemical stability is a key attribute; the sulfur atom in a sulfone is less susceptible to oxidation compared to sulfides. oup.com Aromatic sulfones are integral components of numerous biologically active molecules, including antibacterial drugs like dapsone (B1669823) and anti-cancer agents such as bicalutamide. thieme-connect.com In materials science, polymers containing aromatic sulfone units, like polyethersulfone (PES), are valued as high-performance materials. nih.gov Recent research has also focused on the photophysical properties of aromatic sulfones for applications in near-infrared activated therapies. oup.com
Benzaldehyde derivatives are a broad class of aromatic aldehydes that serve as crucial intermediates and precursors across the chemical industry. techvina.vn They are used in the synthesis of pharmaceuticals, dyes, perfumes, and agrochemicals. byjus.comtechvina.vn The reactivity of the aldehyde function allows for extensive molecular elaboration, making them ideal starting points for building complex structures. sigmaaldrich.com For instance, various benzaldehyde derivatives have been used to synthesize inhibitors of enzymes like aldosterone (B195564) synthase and as precursors for anti-inflammatory compounds. sigmaaldrich.comacs.org Their unique electronic and structural properties also make them effective as corrosion inhibitors for metals in acidic environments. mdpi.com The versatility of this class is further demonstrated by their use in the synthesis of chalcones, which possess a wide range of biological activities. researchgate.net
Research Scope and Objectives for this compound: A Multifunctional Building Block
The compound this compound is a quintessential multifunctional building block, a scaffold designed for the strategic construction of more elaborate molecules. nih.gov The presence of two chemically distinct functional groups allows for a programmed approach to synthesis, where one group can be reacted selectively while the other remains intact for subsequent transformations.
The primary research objective for a molecule like this compound is to leverage its dual reactivity. The aldehyde group provides a reactive handle for a multitude of classic organic reactions. It can be readily transformed to introduce new carbon-carbon or carbon-heteroatom bonds. For example, it can undergo condensation reactions with active methylene (B1212753) compounds, react with organometallic reagents to form secondary alcohols, or participate in reductive amination to yield substituted benzylamines. wikipedia.org
Simultaneously, the butylsulfonyl group, while less reactive, profoundly influences the electronic properties of the aromatic ring and offers its own synthetic possibilities. It can direct substitution reactions on the aromatic ring and can be a critical pharmacophore in drug design. The sulfonyl group itself can be the target of specific reactions, such as desulfonylation, if its removal is desired at a later synthetic stage. wikipedia.org The interplay between the electron-withdrawing sulfonyl group and the reactive aldehyde group can be exploited to fine-tune the reactivity and properties of resulting derivatives. For instance, analogs like 4-(methylsulfonyl)benzaldehyde (B46332) have been utilized in the preparation of arylidene-thiazolidinedione derivatives for potential therapeutic applications. chemicalbook.com
The research scope for this compound thus encompasses its use as a versatile starting material for combinatorial chemistry and the synthesis of targeted libraries of compounds for screening in drug discovery and materials science. Its architecture is ideal for creating molecules with potential biological activity, where the sulfonyl moiety can interact with biological targets and the rest of the molecule can be diversified via the aldehyde handle.
| Property | Data for this compound |
| CAS Number | 777953-32-9 aobchem.com |
| Molecular Formula | C₁₁H₁₄O₃S aobchem.com |
| Appearance | Crystalline solid chemicalbook.com |
| Purity | >95% (typical) aobchem.com |
| Key Functional Groups | Aldehyde (-CHO), Sulfonyl (-SO₂-) |
| Potential Reactions | Nucleophilic addition, Condensation, Oxidation, Reduction (at aldehyde); Aromatic substitution, Desulfonylation (at sulfonyl/aryl) wikipedia.orgwikipedia.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14O3S |
|---|---|
Molecular Weight |
226.29 g/mol |
IUPAC Name |
4-butylsulfonylbenzaldehyde |
InChI |
InChI=1S/C11H14O3S/c1-2-3-8-15(13,14)11-6-4-10(9-12)5-7-11/h4-7,9H,2-3,8H2,1H3 |
InChI Key |
WLSGCNUWUXDVBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)C1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Chemical Reactivity and Transformation of 4 Butylsulfonyl Benzaldehyde
Reactions Involving the Aldehyde Functionality
The aldehyde group is a versatile functional handle that participates in a wide array of chemical reactions. These transformations allow for the elongation of carbon chains, the introduction of new functional groups, and the formation of various heterocyclic and acyclic compounds.
Nucleophilic Addition Reactions
Nucleophilic addition is a characteristic reaction of aldehydes. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield the final product.
Organolithium and Grignard reagents are potent carbon-based nucleophiles that readily add to the carbonyl group of aldehydes. This reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds and the creation of secondary alcohols.
Table 1: Expected Products from Reactions with Organometallic Reagents
| 4-(Butylsulfonyl)benzaldehyde Reactant | Organometallic Reagent | Expected Secondary Alcohol Product |
| This compound | Methylmagnesium Bromide | 1-(4-(butylsulfonyl)phenyl)ethanol |
| This compound | n-Butyllithium | 1-(4-(butylsulfonyl)phenyl)pentan-1-ol |
| This compound | Phenyllithium | (4-(butylsulfonyl)phenyl)(phenyl)methanol |
The benzoin (B196080) condensation is a classic organic reaction that involves the cyanide-catalyzed dimerization of two aromatic aldehydes to form an α-hydroxy ketone, known as a benzoin. chemistrylearner.comwikipedia.orgchem-station.comorganic-chemistry.org The cyanide ion acts as a catalyst by attacking one aldehyde molecule, which then undergoes a polarity reversal (umpolung) to become a nucleophile that attacks a second aldehyde molecule. chem-station.com
While specific experimental data for the benzoin condensation of this compound is not available in the provided search results, it is anticipated to undergo this reaction in the presence of a cyanide catalyst. The presence of substituents on the benzaldehyde (B42025) ring can influence the reaction, with some substituents reported to hinder the condensation. acs.org The expected product would be 2-hydroxy-1,2-bis(4-(butylsulfonyl)phenyl)ethan-1-one.
The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate ion with a carbonyl compound. A variation of this reaction, the Claisen-Schmidt condensation, occurs between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org Since this compound does not possess α-hydrogens, it can act as the electrophilic partner in a Claisen-Schmidt condensation.
When reacted with a ketone containing α-hydrogens, such as acetone, in the presence of a base catalyst (e.g., sodium hydroxide), this compound is expected to form a β-hydroxy ketone, which can then undergo dehydration to yield an α,β-unsaturated ketone, commonly known as a chalcone. gordon.eduresearchgate.netjetir.org
Table 2: Claisen-Schmidt Condensation of this compound with Acetone
| Reactant 1 | Reactant 2 | Catalyst | Expected Product (Chalcone) |
| This compound | Acetone | NaOH | (E)-4-(4-(butylsulfonyl)phenyl)but-3-en-2-one |
General procedures for Claisen-Schmidt condensations often involve dissolving the aromatic aldehyde and the ketone in a solvent like ethanol (B145695), followed by the addition of an aqueous base solution. researchgate.net The reaction is typically stirred at room temperature.
The reaction of an aldehyde with a primary amine leads to the formation of an imine, also known as a Schiff base. This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.
This compound is expected to react with various primary amines, including substituted anilines, to form the corresponding N-substituted imines. These reactions are often carried out in a suitable solvent such as ethanol and may be catalyzed by an acid or a base. In some cases, the reaction can proceed without a catalyst.
Table 3: Synthesis of Imines from this compound
| This compound Reactant | Amine Reactant | Expected Imine Product |
| This compound | Aniline | N-(4-(butylsulfonyl)benzylidene)aniline |
| This compound | 4-Methylaniline | N-(4-(butylsulfonyl)benzylidene)-4-methylaniline |
| This compound | 4-Nitroaniline | N-(4-(butylsulfonyl)benzylidene)-4-nitroaniline |
The synthesis of imines is a reversible reaction, and the removal of water can drive the equilibrium towards the product.
Aldehydes react with alcohols in the presence of an acid catalyst to form hemiacetals and subsequently acetals. A hemiacetal is formed by the addition of one equivalent of an alcohol to the carbonyl group. The reaction with a second equivalent of alcohol, with the concurrent elimination of a water molecule, leads to the formation of an acetal.
This compound will react with alcohols, such as methanol, in the presence of an acid catalyst like p-toluenesulfonic acid or hydrochloric acid to form the corresponding dimethyl acetal, this compound dimethyl acetal. The formation of acetals is a reversible process, and an excess of the alcohol is often used to drive the reaction to completion. Cyclic acetals can also be formed by using a diol, such as ethylene (B1197577) glycol.
Table 4: Acetal Formation from this compound
| This compound Reactant | Alcohol Reactant | Catalyst | Expected Product |
| This compound | Methanol (excess) | Acid (e.g., p-TsOH) | 1-(butylsulfonyl)-4-(dimethoxymethyl)benzene |
| This compound | Ethylene glycol | Acid (e.g., p-TsOH) | 2-(4-(butylsulfonyl)phenyl)-1,3-dioxolane |
Reactions with Sodium Bisulfite
Aromatic aldehydes, including this compound, readily undergo a nucleophilic addition reaction with sodium bisulfite (NaHSO₃). In this reaction, the bisulfite ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This process results in the formation of a crystalline, water-soluble bisulfite addition product, which is a type of α-hydroxy sulfonic acid salt.
The reaction is reversible and is often employed in the purification of aldehydes. By treating the crystalline adduct with either a dilute acid or base, the original aldehyde can be regenerated.
General Reaction Scheme:
Where Ar = 4-(butylsulfonyl)phenyl
Interactive Data Table: Reaction with Sodium Bisulfite
| Reactant | Reagent | Product | Reaction Type | Notes |
|---|
Reduction Reactions of the Aldehyde Group
The aldehyde moiety of this compound can be readily reduced to a primary alcohol, forming [4-(butylsulfonyl)phenyl]methanol. This transformation can be achieved through various methods, including catalytic hydrogenation and the use of selective reducing agents.
Catalytic hydrogenation involves the reaction of the aldehyde with hydrogen gas (H₂) in the presence of a metal catalyst. This method is highly efficient for the reduction of aromatic aldehydes to their corresponding benzyl (B1604629) alcohols. beilstein-journals.orgbeilstein-journals.orgresearchgate.net The sulfone group is generally stable under typical hydrogenation conditions used for aldehyde reduction. nih.gov
Commonly employed catalysts include palladium (Pd), platinum (Pt), and nickel (Ni), often supported on materials like carbon (C) or alumina (B75360) (Al₂O₃) to increase their surface area and activity. beilstein-journals.orgbeilstein-journals.org The reaction is typically carried out under mild to moderate hydrogen pressure and temperature.
Interactive Data Table: Catalysts for Hydrogenation of Aromatic Aldehydes
| Catalyst | Support | Typical Conditions | Product |
|---|---|---|---|
| Palladium (Pd) | Carbon (Pd/C) | H₂ (1 atm), Room Temperature, Ethanol | [4-(Butylsulfonyl)phenyl]methanol |
| Platinum(IV) Oxide (PtO₂) | None (Adams' catalyst) | H₂ (1-3 atm), Room Temperature, Acetic Acid | [4-(Butylsulfonyl)phenyl]methanol |
For a more selective reduction that avoids the high pressures and temperatures sometimes associated with catalytic hydrogenation, chemical reducing agents are often used. These reagents provide a hydride ion (H⁻) that attacks the carbonyl carbon.
Sodium borohydride (B1222165) (NaBH₄) is a mild and highly selective reducing agent commonly used for this purpose. It efficiently reduces aldehydes to primary alcohols in protic solvents like ethanol or methanol, without affecting more robust functional groups such as the sulfone or the aromatic ring. Other hydride reagents like lithium aluminum hydride (LiAlH₄) are more powerful but less selective; however, for this specific transformation, the milder NaBH₄ is generally sufficient and preferred. agosr.comnih.gov
Interactive Data Table: Selective Reducing Agents
| Reagent | Solvent | Key Features |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Ethanol, Methanol | Mild, selective for aldehydes and ketones, safe to handle. |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Very powerful, less selective, reacts violently with water. |
Oxidation Reactions of the Aldehyde Moiety
The aldehyde group of this compound can be easily oxidized to the corresponding carboxylic acid, 4-(butylsulfonyl)benzoic acid. This is a common transformation for aldehydes. The strong electron-withdrawing effect of the butylsulfonyl group does not inhibit this oxidation.
Various oxidizing agents can accomplish this conversion. Strong oxidants like potassium permanganate (B83412) (KMnO₄) in a basic solution or potassium dichromate (K₂Cr₂O₇) in acidic solution are effective. Milder oxidants, such as silver oxide (Ag₂O) in the Tollens' test, can also be used. Swern oxidation conditions provide a metal-free alternative for converting primary alcohols to aldehydes, and under these conditions, aldehydes are not further oxidized to carboxylic acids. organic-chemistry.org
Interactive Data Table: Common Oxidizing Agents for Aldehydes
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Basic (NaOH/H₂O), then acid workup | 4-(Butylsulfonyl)benzoic acid |
| Potassium Dichromate (K₂Cr₂O₇) | Acidic (H₂SO₄/H₂O), Heat | 4-(Butylsulfonyl)benzoic acid |
| Chromium Trioxide (CrO₃) | Jones' Reagent (in acetone/H₂SO₄) | 4-(Butylsulfonyl)benzoic acid |
Disproportionation Reactions (e.g., Cannizzaro Reaction)
Like other aromatic aldehydes that lack α-hydrogens, this compound is expected to undergo the Cannizzaro reaction. wikipedia.orgpharmaguideline.combyjus.com This reaction occurs in the presence of a strong base, such as concentrated sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). wikipedia.orgpharmaguideline.com
In the Cannizzaro reaction, two molecules of the aldehyde undergo a disproportionation, which is a self-redox reaction. One molecule is reduced to the corresponding primary alcohol, [4-(butylsulfonyl)phenyl]methanol, while the other molecule is oxidized to the corresponding carboxylic acid, which is deprotonated by the base to form a carboxylate salt, sodium 4-(butylsulfonyl)benzoate. wikipedia.orgbyjus.com
The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule. The resulting tetrahedral intermediate then transfers a hydride ion to the carbonyl carbon of a second aldehyde molecule. wikipedia.orgpharmaguideline.combyjus.com
General Reaction Scheme:
Where Ar = 4-(butylsulfonyl)phenyl
Intermolecular Esterifications (e.g., Tishchenko Reaction)
The Tishchenko reaction is another disproportionation reaction of aldehydes, which also applies to non-enolizable aldehydes like this compound. wikipedia.org This reaction uses an alkoxide, such as aluminum ethoxide [Al(OEt)₃], as a catalyst instead of a hydroxide base. wikipedia.orgthermofisher.com
In this process, two molecules of the aldehyde react to form an ester. One molecule is oxidized to the carboxylic acid level, and the other is reduced to the alcohol level, which then combine to form the ester product. For this compound, the product would be [4-(butylsulfonyl)phenyl]methyl 4-(butylsulfonyl)benzoate. wikipedia.orgrsc.org
The mechanism begins with the coordination of the aldehyde to the Lewis acidic catalyst. A hemiacetal intermediate is formed, which then delivers a hydride to a second aldehyde molecule, ultimately leading to the ester product. aalto.fi Studies on substituted benzaldehydes suggest that aldehydes with electron-withdrawing groups, such as the butylsulfonyl group, tend to form the alcohol portion of the resulting ester. aalto.fi
General Reaction Scheme:
Where Ar = 4-(butylsulfonyl)phenyl
Reactions Involving the Butylsulfonyl Group
The butylsulfonyl group (-SO₂Bu) is a robust and relatively inert functional group. However, under specific conditions, it can participate in reactions at the sulfur center or at the α-carbon of the butyl chain.
Direct nucleophilic substitution at the tetracoordinate sulfur atom of an alkyl aryl sulfone like this compound is a challenging transformation due to the stability of the sulfone moiety. Generally, these reactions are discussed in the context of a concerted Sₙ2-type displacement mechanism. nih.gov This process would involve a nucleophile attacking the electrophilic sulfur atom, leading to a single, high-energy transition state and subsequent displacement of one of the attached groups. nih.gov
For a substitution to occur, a very strong nucleophile would be required to attack the sterically hindered and electronically stable sulfur center. The reaction would likely proceed with an inversion of configuration at the sulfur atom, analogous to Sₙ2 reactions at a carbon center. nih.gov However, in the case of this compound, both the phenyl and butyl groups are poor leaving groups, making such a substitution reaction highly unfavorable under typical laboratory conditions. The literature specific to this transformation on this compound is sparse, indicating its difficulty and limited synthetic utility.
The sulfonyl group is powerfully electron-withdrawing, which significantly increases the acidity of the protons on the adjacent carbon atom (the α-carbon) of the butyl chain. siue.edu Treatment of this compound with a strong, non-nucleophilic base, such as an organolithium reagent or lithium diisopropylamide (LDA), can lead to the removal of a proton from this α-position, generating a stabilized α-sulfonyl carbanion. siue.eduwikipedia.org
The stability of the resulting carbanion is attributed to the delocalization of the negative charge onto the electronegative oxygen atoms of the sulfonyl group. siue.edu This carbanion is a potent nucleophile and can be utilized in various carbon-carbon bond-forming reactions by reacting with a range of electrophiles.
Key Features of α-Sulfonyl Carbanion Chemistry:
| Feature | Description | Reference |
|---|---|---|
| Formation | Requires a strong base (e.g., n-BuLi, LDA) to deprotonate the α-carbon. | wikipedia.org |
| Stability | Stabilized by the electron-withdrawing sulfonyl group through inductive effects and delocalization of the negative charge. | siue.eduresearchgate.net |
| Reactivity | Acts as a strong nucleophile, reacting with electrophiles such as alkyl halides, aldehydes, ketones, and esters. | wikipedia.org |
| Synthetic Utility | Enables the formation of new C-C bonds at the α-position to the sulfonyl group, allowing for chain extension and functionalization. | wikipedia.org |
Reactions Involving the Aromatic Ring
The aromatic ring of this compound is significantly deactivated towards electrophilic attack due to the presence of two potent electron-withdrawing groups: the aldehyde (-CHO) and the butylsulfonyl (-SO₂Bu). Conversely, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution, provided a suitable leaving group is present.
Both the aldehyde and sulfonyl groups are deactivating and direct incoming electrophiles to the meta position relative to themselves. masterorganicchemistry.comwikipedia.org In this compound, these groups are in a para relationship, leading to a complex pattern of regioselectivity. The four available positions on the ring (ortho and meta to the aldehyde) are all deactivated.
Positions 2 and 6: These are ortho to the aldehyde group and meta to the butylsulfonyl group.
Positions 3 and 5: These are meta to the aldehyde group and ortho to the butylsulfonyl group.
Since both groups are strongly deactivating, electrophilic aromatic substitution (EAS) reactions, such as nitration or halogenation, require harsh conditions (e.g., strong acids, high temperatures). masterorganicchemistry.comopenstax.org The reaction rate is significantly slower than that of benzene (B151609). openstax.org The directing effects of the two groups are antagonistic. The aldehyde group directs incoming electrophiles to positions 3 and 5, while the sulfonyl group directs them to positions 2 and 6. Typically, the directing effect of the stronger deactivating group would be expected to dominate, although a mixture of products is often possible.
| Position of Attack | Directing Effect from -CHO | Directing Effect from -SO₂Bu | Predicted Outcome | Reference |
|---|---|---|---|---|
| 2 or 6 | Ortho (unfavored) | Meta (favored) | Possible product, but disfavored by the -CHO group. | wikipedia.org |
| 3 or 5 | Meta (favored) | Ortho (unfavored) | Likely the major product, as substitution ortho to the bulky sulfonyl group is sterically and electronically disfavored. | msu.edu |
The presence of two strong electron-withdrawing groups makes the aromatic ring of a suitably substituted this compound derivative highly susceptible to nucleophilic aromatic substitution (SₙAr). acs.org This reaction requires the presence of a good leaving group, typically a halide (e.g., -F, -Cl), on the aromatic ring. libretexts.org
The reaction proceeds via a two-step addition-elimination mechanism. libretexts.orgpressbooks.pub A nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. lumenlearning.comyoutube.com The negative charge in this intermediate is effectively delocalized by the ortho and para electron-withdrawing sulfonyl and aldehyde groups. pressbooks.pub In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. uomustansiriyah.edu.iq For this reaction to be efficient, the leaving group should be positioned ortho or para to at least one of the activating groups. scribd.com
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. For this compound to participate in these reactions, it must first be functionalized with a suitable group, typically a halide (I, Br) or a triflate (-OTf), which can undergo oxidative addition to a palladium(0) catalyst. wikipedia.orgwikipedia.orgwikipedia.org
Suzuki-Miyaura Coupling: A halogenated derivative of this compound could be coupled with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base to form a biaryl product. libretexts.orgyoutube.com
Heck-Mizoroki Reaction: Coupling of a halo-4-(butylsulfonyl)benzaldehyde with an alkene under palladium catalysis and in the presence of a base would yield a substituted alkene. wikipedia.orgnih.gov
Sonogashira Coupling: The reaction between a halogenated this compound and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, would produce an arylalkyne. wikipedia.orgrsc.orgorganic-chemistry.org
The electron-deficient nature of the aromatic ring in these substrates can influence the reaction kinetics, often facilitating the initial oxidative addition step. rsc.org
| Reaction | Coupling Partner | Typical Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ (Boronic acid) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | Biaryl or vinyl derivative | wikipedia.orglibretexts.org |
| Heck-Mizoroki | Alkene | Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Substituted alkene | wikipedia.orgresearchgate.net |
| Sonogashira | Terminal alkyne | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., amine) | Arylalkyne | wikipedia.orgrsc.org |
Participation in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. unair.ac.idtcichemicals.com This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate complex molecules from simple precursors. tcichemicals.com Aldehydes are frequent participants in MCRs, and this compound, with its electrophilic aldehyde carbon, is a suitable candidate for such transformations. Its participation has been explored in key MCRs, notably the Biginelli reaction, for the synthesis of heterocyclic compounds.
One of the most well-documented MCRs involving aromatic aldehydes is the Biginelli reaction, an acid-catalyzed cyclocondensation between an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs). wikipedia.orgorganic-chemistry.org These molecules are of significant interest in medicinal chemistry. wikipedia.org
Research into the Biginelli reaction using benzaldehydes substituted with sulfonyl groups at the para-position provides significant insight into the reactivity of this compound. In a study focused on diversity-oriented synthesis, a benzaldehyde analog featuring a perfluorooctanesulfonyl group was utilized in Biginelli reactions to create a library of dihydropyrimidinone and dihydropyrimidinethione derivatives. beilstein-journals.org The electron-withdrawing nature of the sulfonyl group influences the reactivity of the aldehyde, and its presence offers a handle for further chemical modifications. beilstein-journals.org
In a typical procedure, the sulfonyl-substituted benzaldehyde reacts with a urea (or thiourea) and a β-keto ester in the presence of a catalyst, often under microwave heating to accelerate the reaction. beilstein-journals.org For instance, the reaction of a p-perfluorooctanesulfonyl benzaldehyde with methylurea (B154334) and methyl acetoacetate, catalyzed by Yb(OTf)₃, yields the corresponding dihydropyrimidinone. beilstein-journals.org
The resulting DHPMs, containing the sulfonylphenyl moiety, can serve as versatile intermediates for further diversification. Post-condensation modifications, such as Suzuki coupling reactions, can be employed where the sulfonyl group acts as a cleavable linker to introduce biaryl functionalities. beilstein-journals.org
The table below summarizes the synthesis of various dihydropyrimidinones and dihydropyrimidinethiones using a sulfonyl-substituted benzaldehyde in a Biginelli multicomponent reaction. beilstein-journals.org
| Aldehyde Component | Urea/Thiourea | β-Dicarbonyl | Product | Yield (%) |
| p-Perfluorooctanesulfonyl benzaldehyde | Methylurea | Methyl acetoacetate | 5-Acetyl-1,6-dimethyl-4-(4-(perfluorooctylsulfonyloxy)phenyl)-3,4-dihydropyrimidin-2(1H)-one | 95 |
| p-Perfluorooctanesulfonyl benzaldehyde | Ethylurea | Methyl acetoacetate | 5-Acetyl-3-ethyl-1-methyl-4-(4-(perfluorooctylsulfonyloxy)phenyl)-3,4-dihydropyrimidin-2(1H)-one | 91 |
| p-Perfluorooctanesulfonyl benzaldehyde | Methylthiourea | Methyl acetoacetate | 5-Acetyl-1,6-dimethyl-4-(4-(perfluorooctylsulfonyloxy)phenyl)-3,4-dihydropyrimidine-2(1H)-thione | 92 |
| p-Perfluorooctanesulfonyl benzaldehyde | Methylthiourea | Methyl 3-oxobutanoate | Methyl 1,6-dimethyl-4-(4-(perfluorooctylsulfonyloxy)phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 85 |
These intermediates can then undergo further reactions. For example, the dihydropyrimidinethione products can be used in subsequent Suzuki coupling reactions to create biaryl-substituted dihydropyrimidines, demonstrating the utility of the MCR approach for generating molecular diversity. beilstein-journals.org
The research findings highlight the successful incorporation of sulfonyl-containing benzaldehydes into the Biginelli reaction, producing functionalized heterocyclic scaffolds in high yields. beilstein-journals.org This strategy combines the atom economy of MCRs with the efficiency of microwave-assisted synthesis and specialized purification techniques like fluorous solid-phase extraction (F-SPE) when using fluorinated sulfonyl groups. beilstein-journals.org The sulfonyl group not only influences the initial reaction but also serves as a functional handle for subsequent diversification, making compounds like this compound valuable building blocks in combinatorial chemistry and drug discovery. beilstein-journals.org
Another significant MCR where aldehydes are central is the Ugi four-component reaction (U-4CR). wikipedia.orgorganic-chemistry.org The Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, which react to form a bis-amide. wikipedia.orgsciepub.com This reaction is known for its high atom economy and the ability to generate a wide diversity of peptide-like structures. organic-chemistry.orgnih.gov While specific studies detailing the use of this compound in the Ugi reaction are not prevalent, its role as an aldehyde component is mechanistically straightforward. The reaction typically proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and the carboxylate anion, followed by a Mumm rearrangement to yield the final stable product. wikipedia.org
Derivatives and Analogues of 4 Butylsulfonyl Benzaldehyde
Synthesis and Reactivity of Analogous Sulfonylbenzaldehydes
The study of analogues such as 4-(methylsulfonyl)benzaldehyde (B46332) and 4-(benzenesulfonyl)benzaldehyde (B2495014) provides a comparative framework for understanding the role of the sulfonyl group in influencing chemical reactivity.
4-(Methylsulfonyl)benzaldehyde: This compound is a close structural analogue of 4-(butylsulfonyl)benzaldehyde. Its synthesis is well-documented and typically proceeds through one of two primary routes: the oxidation of the more readily available 4-(methylsulfanyl)benzaldehyde using oxidants like hydrogen peroxide in acetic acid, or the sequential sulfonation and methylation of benzaldehyde (B42025) derivatives. The strong electron-withdrawing nature of the methylsulfonyl group significantly increases the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack. This enhanced reactivity is leveraged in various synthetic applications, including its use as a precursor in the synthesis of antibiotics like chloramphenicol (B1208) and thiamphenicol. Aldol (B89426) condensation reactions involving 4-(methylsulfonyl)benzaldehyde have also been explored, for instance, in the enzymatic synthesis of L-syn-β-hydroxy-α-amino acids. researchgate.net
4-(Benzenesulfonyl)benzaldehyde: The synthesis of this analogue often involves the use of benzene (B151609) sulfonyl chloride, which can react with various precursor molecules. For example, derivatives can be prepared by reacting substituted amines with benzene sulfonyl chloride in a suitable solvent like pyridine. echemcom.com The reactivity of the benzenesulfonyl group is influenced by the aromatic ring, but like its alkylsulfonyl counterparts, it acts as a strong deactivating, meta-directing group in electrophilic aromatic substitution, while enhancing the reactivity of the aldehyde. Proline-derived benzenesulfonamides have been synthesized from substituted benzenesulfonyl chlorides, showcasing the utility of this scaffold in creating complex chiral molecules. nih.gov
| Analogue | Common Synthetic Routes | Key Reactivity Features | Notable Applications |
|---|---|---|---|
| 4-(Methylsulfonyl)benzaldehyde | Oxidation of 4-(methylsulfanyl)benzaldehyde; Sulfonation of benzaldehyde derivatives. | Enhanced electrophilicity of the aldehyde group facilitating nucleophilic additions. | Precursor for antibiotics (chloramphenicol, thiamphenicol). |
| 4-(Benzenesulfonyl)benzaldehyde | Reaction of precursor amines with benzene sulfonyl chloride. echemcom.com | Serves as a building block for complex sulfonamides. nih.gov | Synthesis of biologically active sulfonamides. echemcom.com |
Functionalization Strategies at the Butyl Chain Moiety
Modifying the butyl chain of this compound introduces additional functional handles, significantly broadening its synthetic utility. Direct C-H functionalization of the unactivated alkyl chain is challenging, so strategies often rely on starting with pre-functionalized materials or employing advanced catalytic methods.
A primary strategy involves utilizing a starting material where the butyl chain is already functionalized. For instance, the synthesis could start from a compound like 4-chloro-1-butylsulfonyl chloride. This aliphatic sulfonyl chloride features a terminal chlorine atom on the butyl chain, which serves as a leaving group. This allows for nucleophilic substitution reactions to introduce a variety of functional groups (e.g., azides, amines, ethers, thiols) at the end of the chain, which can then be carried through the subsequent steps to form the final aldehyde.
More advanced, though less commonly reported for this specific substrate, are direct C-H functionalization methods. Iridium-catalyzed C-H borylation has been shown to be effective for the meta- and para-positions of aryl sulfones and sulfonamides, demonstrating the potential for functionalizing the aromatic ring. researchgate.net While not directly targeting the alkyl chain, these modern methods suggest that catalytic approaches could potentially be developed for selective functionalization of the butyl group in the future.
Conjugate Additions and Related Reactivity with Sulfinyl Imines
The aldehyde functionality of this compound is a gateway to participating in sophisticated C-C bond-forming reactions, including conjugate additions, often mediated by chiral sulfinyl imines. These reactions are powerful tools for asymmetric synthesis.
First, the aldehyde must be converted into a suitable Michael acceptor, such as an α,β-unsaturated aldehyde or ketone. This can be achieved through standard methods like a Horner-Wadsworth-Emmons reaction or an aldol condensation. The resulting conjugated system, bearing the electron-withdrawing butylsulfonylphenyl group, would be a highly activated substrate for conjugate addition.
Alternatively, and more commonly in asymmetric synthesis, the aldehyde group of this compound can be condensed with a chiral sulfinamide, such as (R)- or (S)-tert-butanesulfinamide, to form a chiral N-sulfinyl imine. nih.gov This transformation converts the prochiral aldehyde into a chiral electrophile. These N-tert-butanesulfinyl imines are exceptionally useful intermediates. nih.gov They can undergo highly diastereoselective 1,2-additions with a wide range of nucleophiles (e.g., Grignard reagents, organolithiums).
Furthermore, these chiral auxiliaries enable asymmetric conjugate additions. For example, metalloenamines derived from N-sulfinyl ketimines can undergo highly stereoselective conjugate additions to α,β-unsaturated ketones. acs.org Similarly, organocopper reagents can add to α,β-unsaturated N-tert-butanesulfinyl imines with moderate to good diastereoselectivity. thieme-connect.com The stereochemical outcome is directed by the chiral sulfinyl group, and the auxiliary can be easily cleaved under mild acidic conditions to reveal a chiral primary amine, making this a cornerstone of modern amine synthesis. nih.govthieme-connect.com
Novel Schiff Base Derivatives with Extended Conjugation and Diverse Substitutions
The condensation of this compound with primary amines provides a straightforward route to a vast library of Schiff base (or imine) derivatives. The properties of these derivatives can be finely tuned by varying the structure of the amine component.
The formation of a Schiff base involves the reaction of the aldehyde's carbonyl group with a primary amine, typically under conditions that facilitate the removal of water. mediresonline.org This reaction replaces the C=O double bond with a C=N double bond, creating an imine or azomethine group. mediresonline.org
To create derivatives with extended conjugation , one can employ amines that are themselves part of a π-system. Examples include:
Anilines: Using substituted anilines (e.g., p-aminophenol, p-nitroaniline) can extend the conjugated system across the entire molecule, influencing its electronic and optical properties. mediresonline.org
Amino-heterocycles: Amines attached to aromatic heterocycles (e.g., aminopyridines, aminothiazoles) can be used to generate Schiff bases with unique electronic characteristics and potential for metal coordination. uobaghdad.edu.iq
Hydrazines: Reaction with hydrazine (B178648) or its derivatives (e.g., thiosemicarbazide) yields hydrazones or thiosemicarbazones, which are known for their biological activities and ability to act as ligands. mdpi.com
Diverse substitutions can be introduced via the amine, allowing for the incorporation of various functional groups (e.g., hydroxyl, nitro, alkyl, halo) into the final molecule. anjs.edu.iqijmcmed.org These substitutions can modulate the steric and electronic properties of the Schiff base, impacting its reactivity, stability, and potential applications.
| Amine Reactant | Resulting Derivative Class | Feature Introduced | Potential Application |
|---|---|---|---|
| Substituted Anilines | N-Aryl Schiff Base | Extended conjugation, tunable electronics. mediresonline.org | Materials science, medicinal chemistry. |
| p-Aminophenol | Phenolic Schiff Base | Hydrogen-bonding site, redox activity. mediresonline.org | Antioxidants, sensors. |
| Thiosemicarbazide | Thiosemicarbazone | Metal chelation site, H-bonding. mdpi.com | Antimicrobial agents, ligands. |
| Amino Acids | N-Acyl Schiff Base (after esterification) | Chirality, biocompatibility. ijmcmed.org | Bio-organic chemistry, asymmetric catalysis. |
Polyfunctionalized Derivatives for Specific Advanced Organic Synthesis
By combining the strategies outlined in the preceding sections, it is possible to design and synthesize highly complex, polyfunctionalized derivatives of this compound. These molecules serve as bespoke building blocks for advanced applications in materials science, medicinal chemistry, and catalysis.
One approach is to create molecules with multiple, distinct reactive sites. For example, a functional group could be introduced onto the butyl chain (as per section 4.2), and the aldehyde could subsequently be converted into a Schiff base using a functionalized amine (as per section 4.4). This would result in a derivative with three points of potential modification: the aromatic ring, the distal end of the butyl chain, and the substituent on the imine's nitrogen atom.
Another strategy involves creating derivatives with multiple sulfonyl groups. Drawing inspiration from the synthesis of 2,4-bis(methylsulfonyl)benzaldehyde, which involves sequential sulfonylation, one could envision the synthesis of a 2,4-bis(butylsulfonyl)benzaldehyde. Such a molecule would possess significantly altered electronic properties due to the presence of two powerful electron-withdrawing groups.
Polyfunctionalized derivatives are valuable in several areas of advanced synthesis:
Complex Ligand Synthesis: Derivatives bearing multiple coordination sites (e.g., from Schiff bases of diamines or amino-alcohols) can be used to create sophisticated ligands for catalysis or metal-organic frameworks.
Polymer Chemistry: A derivative containing a polymerizable group (e.g., a vinyl or acrylate (B77674) group) on either the butyl chain or the Schiff base moiety could be incorporated as a monomer to synthesize specialty polymers with specific optical or electronic properties.
Combinatorial Chemistry: The modular nature of Schiff base formation allows for the rapid generation of large libraries of related compounds from a single polyfunctionalized benzaldehyde core, facilitating the discovery of new bioactive molecules.
The synthesis of these advanced derivatives relies on the careful orchestration of protection-deprotection sequences and the chemoselective manipulation of different functional groups within the same molecule.
Theoretical and Computational Investigations of 4 Butylsulfonyl Benzaldehyde
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental characteristics of 4-(butylsulfonyl)benzaldehyde. rsc.orgnih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, forming the basis for predicting its physical and chemical properties. aps.orgmdpi.com
Electronic Structure Analysis and Reactivity Predictions
The electronic structure of a molecule governs its reactivity. For this compound, analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is key. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. mdpi.com
The strong electron-withdrawing nature of the sulfonyl group, combined with the aldehyde group, significantly influences the electronic distribution in the aromatic ring. This leads to a lower energy LUMO, making the aldehyde's carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. Computational methods can quantify this reactivity through various descriptors derived from conceptual DFT. rsc.org
Table 1: Calculated Reactivity Descriptors for a Benzaldehyde (B42025) Derivative (Note: This table is illustrative, based on data for a similar compound, 4-hydroxybenzaldehyde, to demonstrate the type of data generated from quantum chemical calculations.) mdpi.com
| Parameter | Value |
| HOMO Energy | -6.50 eV |
| LUMO Energy | -1.49 eV |
| HOMO-LUMO Gap | 5.01 eV |
| Ionization Potential | 6.50 eV |
| Electron Affinity | 1.49 eV |
| Electronegativity | 3.99 eV |
| Chemical Hardness | 2.50 eV |
| Chemical Softness | 0.40 eV |
| Electrophilicity Index | 3.18 eV |
Data sourced from a DFT study on 4-hydroxybenzaldehyde. mdpi.com
Conformational Analysis and Potential Energy Surfaces
Conformational analysis involves studying the different three-dimensional arrangements (conformers) of a molecule that arise from rotation around its single bonds. pressbooks.pub For this compound, key rotations occur around the C-S bond connecting the phenyl ring and the sulfonyl group, and along the C-C bonds of the butyl chain.
Computational methods can map the potential energy surface (PES) by calculating the energy of the molecule as a function of these rotational angles (dihedral angles). libretexts.orgmaricopa.edu This analysis identifies the most stable, low-energy conformers (energy minima) and the energy barriers for interconversion between them. maricopa.edu Newman projections are often used to visualize the different staggered and eclipsed conformations. libretexts.org Studies on similarly substituted molecules show that staggered conformations are generally more stable due to minimized steric and torsional strain. pressbooks.pubmaricopa.edu DFT calculations can precisely quantify the energy differences between conformers, such as the anti and gauche arrangements of the butyl chain relative to the phenyl ring. ethz.ch
Table 2: Illustrative Relative Energies of Conformers for a Substituted Benzyl (B1604629) Derivative (Note: This table is based on DFT calculations for a 5-benzyl-3-methyl-imidazolidinone to exemplify conformational energy analysis.) ethz.ch
| Conformation | Description | Relative Energy (kcal/mol) |
| A | Phenyl group over heterocycle | 0.0 (Most Stable) |
| B | Phenyl group over π-system | +0.8 |
| C | Eclipsed PhCH₂–C=N bond | +1.3 |
| D | Phenyl group near carbonyl | +2.7 |
Data adapted from a study on a complex benzyl derivative. ethz.ch
Mechanistic Studies of Key Transformation Pathways
Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions. rsc.org By modeling the entire reaction coordinate, from reactants to products, researchers can gain a deep understanding of how transformations involving this compound occur.
Transition State Analysis and Reaction Energetics
A cornerstone of mechanistic studies is the identification and characterization of transition states (TS). researchgate.net A transition state represents the highest energy point along a reaction pathway. numberanalytics.com Computational algorithms can locate these structures on the potential energy surface, which are characterized by having exactly one imaginary vibrational frequency. acs.org
Once a transition state is located, its energy relative to the reactants determines the activation energy (ΔG‡) of the reaction. acs.orgnih.gov A lower activation energy corresponds to a faster reaction rate. For example, in an aldol (B89426) reaction involving this compound, DFT calculations can determine the activation energies for the formation of different products, predicting which pathway is kinetically favored. acs.orgnih.gov Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state correctly connects the reactants and products on the potential energy surface. acs.org
Table 3: Example of Calculated Reaction Energetics for an Aldol-Tishchenko Reaction (Note: This data is from a study on acetophenone-derived sulfinimines to illustrate the output of transition state calculations.) acs.orgnih.gov
| Transition State | Product Formed | Relative Free Energy (ΔΔG‡) |
| TS-3a-E | Major Product | 0.0 kcal/mol |
| TS-3b | Minor Product | +2.4 kcal/mol |
Data from a DFT analysis of the hydride transfer step in an Aldol-Tishchenko reaction. acs.orgnih.gov
Elucidation of Stereocontrol and Solvent Effects in Reaction Mechanisms
Many reactions involving aldehydes can create new stereocenters. Computational studies are crucial for understanding and predicting the stereochemical outcome (stereocontrol). harvard.edu This is achieved by calculating the energies of the diastereomeric transition states that lead to different stereoisomers. nih.gov The pathway with the lowest energy transition state will be the major one, thus determining the product's stereochemistry. acs.orgnih.gov Models like the Zimmerman-Traxler transition state for aldol reactions propose a six-membered chair-like structure to explain stereoselectivity, a model that can be rigorously tested and refined with DFT calculations. openochem.org
Solvents can dramatically influence reaction rates and selectivity. rsc.orgweebly.com Computational models can account for solvent effects in two primary ways:
Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant, which surrounds the solute. This approach is computationally efficient for modeling the general polarity effects of the solvent. rsc.org
Explicit Solvation Models: Individual solvent molecules are included in the calculation. This is more computationally intensive but is necessary when specific solvent-solute interactions, such as hydrogen bonding, play a direct role in the reaction mechanism. rsc.orgweebly.com
By comparing reaction energetics in the gas phase and in different solvent models, chemists can elucidate the specific role the solvent plays in stabilizing reactants, products, or, most importantly, the transition state. numberanalytics.com
Computational Analysis of Charge Distribution and Bonding Characteristics
The distribution of electrons within the this compound molecule dictates its electrostatic properties and how it interacts with other molecules. Computational methods provide detailed pictures of this charge distribution.
A Molecular Electrostatic Potential (MEP) map is a particularly intuitive tool. youtube.com It projects the electrostatic potential onto the molecule's electron density surface. mdpi.com Colors are used to indicate regions of different potential: red typically signifies electron-rich areas (negative potential), often found around electronegative atoms like oxygen, while blue indicates electron-poor regions (positive potential), such as around acidic hydrogens or electrophilic centers. mdpi.comyoutube.com For this compound, an MEP map would clearly visualize the negative potential around the carbonyl and sulfonyl oxygen atoms and the positive potential on the aldehyde's carbonyl carbon and formyl hydrogen.
Natural Bond Orbital (NBO) analysis provides a more quantitative picture of charge distribution and bonding. rasayanjournal.co.in It calculates the partial charges on each atom and describes bonding in terms of localized electron-pair bonds and lone pairs. NBO analysis can also reveal stabilizing interactions, such as hyperconjugation, by quantifying the delocalization of electron density from occupied bonding orbitals to unoccupied anti-bonding orbitals. rasayanjournal.co.in
Theoretical Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis spectra)
The theoretical investigation of molecular structures through computational chemistry has become an indispensable tool for predicting and understanding spectroscopic properties. For this compound, quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into its electronic structure and how it influences its spectroscopic signatures. These computational approaches allow for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions.
Methodologies such as DFT, often employing the B3LYP functional with basis sets like 6-311++G(d,p), are standard for optimizing the molecular geometry of benzaldehyde derivatives to their lowest energy state. rsc.org Following optimization, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). rsc.org Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). mdpi.com Vibrational frequencies (IR) are also derived from the optimized geometry. rasayanjournal.co.in
Predicted ¹H and ¹³C NMR Spectra
Theoretical calculations of NMR spectra provide valuable information for peak assignment in experimentally obtained data. The predicted chemical shifts for this compound are influenced by the electronic environment of each nucleus. The strongly electron-withdrawing sulfonyl group (-SO₂) and the aldehyde group (-CHO) significantly affect the chemical shifts of the aromatic protons and carbons.
The aldehyde proton is expected to be the most deshielded proton, appearing at a high chemical shift. The aromatic protons on the benzene (B151609) ring would appear as two distinct doublets, characteristic of a 1,4-disubstituted pattern, with the protons closer to the aldehyde group being at a slightly different shift than those closer to the sulfonyl group. The butyl chain protons would show distinct signals corresponding to the -CH₂- groups at different positions relative to the sulfur atom.
For the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde is predicted to have the largest chemical shift. The aromatic carbons are also significantly affected, with the carbon attached to the aldehyde group (ipso-carbon) and the carbon attached to the sulfonyl group showing distinct shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: These are illustrative values based on typical computational outputs for similar structures. TMS is used as the reference standard.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |
| Aldehyde H | 10.10 | Aldehyde C | 192.5 |
| Aromatic H (ortho to CHO) | 8.15 | Aromatic C (ipso-CHO) | 138.0 |
| Aromatic H (ortho to SO₂) | 8.05 | Aromatic C (ortho to CHO) | 130.5 |
| Butyl α-CH₂ | 3.20 | Aromatic C (ortho to SO₂) | 128.5 |
| Butyl β-CH₂ | 1.80 | Aromatic C (ipso-SO₂) | 145.0 |
| Butyl γ-CH₂ | 1.45 | Butyl α-C | 56.0 |
| Butyl δ-CH₃ | 0.95 | Butyl β-C | 24.0 |
| Butyl γ-C | 21.5 | ||
| Butyl δ-C | 13.5 |
Predicted IR Spectrum
The theoretical IR spectrum of this compound would be characterized by several key vibrational modes. The most intense and diagnostically useful peaks are typically associated with the stretching vibrations of the carbonyl (C=O) and sulfonyl (S=O) groups.
The C=O stretching vibration of the aldehyde is expected to appear as a strong band in the region of 1700-1720 cm⁻¹. The sulfonyl group gives rise to two characteristic stretching bands: an asymmetric stretch (νas) and a symmetric stretch (νs). These are typically strong and are predicted to occur around 1320-1350 cm⁻¹ and 1150-1170 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations, as well as aliphatic C-H stretching from the butyl group, would also be present in their characteristic regions.
Table 2: Predicted Major Vibrational Frequencies (cm⁻¹) for this compound (Note: These are illustrative values based on typical computational outputs. Frequencies are often scaled to better match experimental data.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | 3100-3050 | Medium |
| Aliphatic C-H Stretch | 2960-2870 | Medium-Strong |
| Aldehyde C-H Stretch | 2850, 2750 | Weak (two bands) |
| Carbonyl (C=O) Stretch | 1710 | Strong |
| Aromatic C=C Stretch | 1605, 1580 | Medium |
| Sulfonyl (S=O) Asymmetric Stretch | 1335 | Strong |
| Sulfonyl (S=O) Symmetric Stretch | 1160 | Strong |
| C-S Stretch | 750 | Medium |
Predicted UV-Vis Spectrum
The electronic absorption properties of this compound can be predicted using TD-DFT calculations. The UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* electronic transitions. The presence of the chromophoric aldehyde group and the auxochromic sulfonyl group, both attached to the benzene ring, dictates the absorption maxima (λmax).
The primary absorption band, likely a π → π* transition involving the entire aromatic system, would be expected in the ultraviolet region. A weaker n → π* transition, associated with the non-bonding electrons of the carbonyl oxygen, would likely appear at a longer wavelength. Computational studies on similar benzaldehyde derivatives have shown that the HOMO-LUMO energy gap is a key determinant of the electronic transition energies. mdpi.com
Table 3: Predicted UV-Vis Absorption Maxima (λmax) for this compound in a Nonpolar Solvent (Note: These are illustrative values based on TD-DFT calculations for analogous aromatic aldehydes.)
| Transition Type | Predicted λmax (nm) | Molar Absorptivity (ε) |
| π → π | ~260 | High |
| n → π | ~320 | Low |
Advanced Spectroscopic Characterization and Analytical Methodologies for 4 Butylsulfonyl Benzaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.
Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Structural Elucidaion
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that reveal the number and types of hydrogen and carbon atoms in a molecule.
For 4-(Butylsulfonyl)benzaldehyde, the ¹H NMR spectrum exhibits characteristic signals for the aromatic protons, the aldehydic proton, and the protons of the butyl group. The aldehydic proton typically appears as a singlet at a downfield chemical shift, often around 9.9-10.0 ppm. docbrown.info The aromatic protons on the benzene (B151609) ring usually present as a set of doublets due to their coupling with each other. The protons of the butyl group will show distinct signals corresponding to the CH2 and CH3 groups, with their chemical shifts and splitting patterns determined by their proximity to the electron-withdrawing sulfonyl group.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbon of the aldehyde group is particularly diagnostic, appearing at a significantly downfield position (around 192 ppm). docbrown.info The carbons of the benzene ring will have chemical shifts influenced by the sulfonyl and aldehyde substituents. The carbon atoms of the butyl group will also be resolved, with the carbon alpha to the sulfonyl group being the most deshielded.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted data based on typical chemical shift ranges for similar functional groups.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aldehydic H | ~9.98 | - |
| Aldehydic C | - | ~192.6 |
| Aromatic H (ortho to CHO) | ~7.9 | - |
| Aromatic C (ortho to CHO) | - | ~129.7 |
| Aromatic H (ortho to SO₂R) | ~8.1 | - |
| Aromatic C (ortho to SO₂R) | - | ~130.3 |
| Aromatic C (ipso to CHO) | - | ~134.0 |
| Aromatic C (ipso to SO₂R) | - | ~145.2 |
| α-CH₂ (butyl) | ~3.2 | ~55.0 |
| β-CH₂ (butyl) | ~1.7 | ~24.0 |
| γ-CH₂ (butyl) | ~1.4 | ~21.0 |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HSQC, NOESY, TOCSY)
Two-dimensional NMR techniques are powerful tools for establishing connectivity between atoms within a molecule. uobasrah.edu.iq
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.edu For this compound, COSY would show correlations between adjacent protons on the butyl chain and between neighboring aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. ustc.edu.cnlibretexts.org For instance, the aldehydic proton signal would show a cross-peak with the aldehydic carbon signal. This is invaluable for assigning the respective ¹H and ¹³C signals to the correct atoms in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds). ustc.edu.cnlibretexts.org It is crucial for piecing together the molecular skeleton. For example, the aldehydic proton would show a correlation to the ipso-carbon of the benzene ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) and TOCSY (Total Correlation Spectroscopy): NOESY identifies protons that are close in space, which can be useful for conformational analysis. TOCSY establishes correlations between all protons within a spin system, which would be particularly useful for identifying all the protons of the butyl group from a single cross-peak. princeton.edu
Advanced NMR for Specific Atom Nuclei (e.g., ¹⁷O, ³³S if applicable)
While less common, NMR of other nuclei can provide further electronic and structural details.
¹⁷O NMR: Oxygen-17 NMR is sensitive to the electronic environment of oxygen atoms. osti.gov The sulfonyl oxygens in this compound would have characteristic chemical shifts, which can be influenced by substituent effects on the aromatic ring. nih.govacs.org Studies on sulfones have shown that sulfonyl oxygens are generally deshielded compared to sulfinyl oxygens. osti.govacs.org
³³S NMR: Sulfur-33 NMR, although challenging due to the low natural abundance and quadrupolar nature of the nucleus, can directly probe the sulfur atom. rsc.orgresearchgate.net The chemical shift of the ³³S nucleus is sensitive to the electronic charge on the sulfur atom and the geometry of the sulfonyl group. researchgate.netresearchgate.net Research on sulfones indicates that the ³³S chemical shift increases as the electron-withdrawing character of the substituents increases. researchgate.net
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. renishaw.com
Identification of Characteristic Vibrational Modes of Aldehyde and Sulfonyl Groups
Aldehyde Group: The aldehyde group has several characteristic vibrations. The most prominent is the strong C=O stretching band, which typically appears in the region of 1710-1685 cm⁻¹ for aromatic aldehydes. vscht.cz Another diagnostic feature is the C-H stretching of the aldehyde proton, which usually gives rise to one or two bands in the 2830-2695 cm⁻¹ region. vscht.cz
Sulfonyl Group: The sulfonyl group (SO₂) exhibits two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. For aryl sulfones, the asymmetric SO₂ stretching band is typically found in the 1350-1300 cm⁻¹ range, and the symmetric stretch is observed around 1160-1120 cm⁻¹. wiley.com These are usually strong absorptions in the IR spectrum.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aldehyde | C=O stretch | 1710-1685 | Strong |
| Aldehyde | C-H stretch | 2830-2695 | Medium |
| Sulfonyl | Asymmetric SO₂ stretch | 1350-1300 | Strong |
| Sulfonyl | Symmetric SO₂ stretch | 1160-1120 | Strong |
| Aromatic Ring | C=C stretch | 1600-1450 | Medium to Weak |
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
For this compound, the molecular ion peak ([M]⁺) would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
The fragmentation of this compound under mass spectrometry conditions would likely involve several characteristic pathways:
Loss of the butyl group: Cleavage of the C-S bond could lead to the loss of a butyl radical, resulting in a significant fragment ion.
Loss of the formyl group: Alpha-cleavage next to the aromatic ring could result in the loss of a formyl radical (CHO). miamioh.edu
Fragmentation of the sulfonyl group: The sulfonyl group can fragment through the loss of SO or SO₂.
Formation of a tropylium (B1234903) ion: Aromatic compounds can rearrange to form the stable tropylium ion (C₇H₇⁺) at m/z 91, although this may be less prominent depending on the other fragmentation pathways. fiveable.me
Cleavage of the butyl chain: The butyl group itself can undergo fragmentation.
Table 3: Potential Fragment Ions in the Mass Spectrum of this compound This table presents potential fragment ions based on common fragmentation patterns.
| m/z | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 226 | [M]⁺ | Molecular Ion |
| 169 | [M - C₄H₉]⁺ | Loss of butyl radical |
| 197 | [M - CHO]⁺ | Loss of formyl radical |
| 141 | [M - SO₂C₄H₉]⁺ | Loss of butylsulfonyl radical |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound (C₁₁H₁₄O₃S), the theoretical exact mass can be calculated with a high degree of precision.
HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can distinguish between ions with very similar nominal masses, thereby confirming the molecular formula. mdpi.com The expected protonated molecule [M+H]⁺ would be analyzed, and its measured mass would be compared against the calculated value. The high resolution allows for the differentiation from other potential elemental compositions that might have the same nominal mass. For instance, the analysis of aromatic sulfones and related derivatives by HRMS provides confidence in their structural assignment. nih.govoup.comresearchgate.net
Table 1: Theoretical Exact Mass Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (Da) |
|---|---|---|
| [M] | C₁₁H₁₄O₃S | 226.0664 |
| [M+H]⁺ | C₁₁H₁₅O₃S⁺ | 227.0736 |
| [M+Na]⁺ | C₁₁H₁₄NaO₃S⁺ | 249.0556 |
This interactive table provides the calculated exact masses for various common adducts of this compound, which are used as reference points in HRMS analysis.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) provides structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is crucial for elucidating the connectivity of atoms within the molecule. For this compound, the fragmentation pattern would be influenced by both the benzaldehyde (B42025) and the butyl sulfonyl moieties.
Upon ionization (e.g., by electrospray ionization - ESI), the protonated molecule [C₁₁H₁₅O₃S]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would then lead to characteristic bond cleavages. Key expected fragmentation pathways include:
Loss of the formyl radical (-CHO) or carbon monoxide (-CO): A common fragmentation for benzaldehyde derivatives, leading to a significant fragment ion. nih.gov
Cleavage of the butyl chain: Stepwise loss of alkyl fragments from the butyl group (e.g., loss of butene, C₄H₈) is a probable pathway.
Cleavage at the C-S and S-O bonds: The sulfonyl group can undergo fragmentation, including the loss of SO₂. The fragmentation of aromatic sulfones often involves rearrangement where an aryl group migrates from the sulfur to an oxygen atom. tandfonline.comcdnsciencepub.com
Table 2: Plausible MS/MS Fragmentations for [M+H]⁺ of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Description |
|---|---|---|---|
| 227.07 | 199.08 | CO (28) | Loss of carbon monoxide from the aldehyde group. |
| 227.07 | 171.04 | C₄H₈ (56) | Loss of butene via McLafferty-type rearrangement. |
| 227.07 | 163.02 | SO₂ (64) | Loss of sulfur dioxide. |
This interactive table outlines the likely fragmentation pathways, providing insight into the molecule's structural components.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique would provide unequivocal proof of the structure of this compound, including bond lengths, bond angles, and the conformation of the butyl chain relative to the aromatic ring.
Although a specific crystal structure for this compound is not publicly available, analysis of related structures, such as other 4-substituted benzaldehydes and aromatic sulfones, allows for informed predictions. iucr.orgacs.orgresearchgate.net It is expected that the molecule would crystallize in a common space group (e.g., P2₁/c or C2/c). The diaryl sulfone units in similar molecules often adopt an "open-book" conformation, and the crystal packing can be influenced by weak intermolecular interactions like C-H···O hydrogen bonds. nih.govacs.org
Table 3: Typical Crystallographic Parameters for 4-Substituted Benzaldehyde Analogs
| Parameter | Expected Range/Value | Reference |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | iucr.orgacs.org |
| Space Group | P2₁/c, Cmcm, or similar | iucr.orgacs.org |
| C-S-C bond angle | ~104-106° | acs.org |
| O-S-O bond angle | ~118-120° | nih.gov |
This interactive table presents expected crystallographic data based on analogous structures, illustrating the type of information gained from X-ray analysis.
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatography is fundamental to separating this compound from starting materials, byproducts, and other impurities, thereby allowing for its purification and quantitative analysis.
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. acs.org this compound, with a predicted moderate boiling point, can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. nih.gov The technique is used to assess purity and identify trace impurities. nih.govoup.com
The analysis would typically involve injecting the sample onto a capillary column coated with a nonpolar or medium-polarity stationary phase. The oven temperature is programmed to increase gradually to ensure the separation of compounds with different boiling points. researchgate.net
Table 4: Representative GC-MS Analytical Conditions
| Parameter | Typical Setting |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., HP-5MS, SLB®-5ms) |
| Carrier Gas | Helium, ~1 mL/min |
| Inlet Temperature | 250-280 °C |
| Oven Program | 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| MS Detector | Electron Ionization (EI) at 70 eV |
This interactive table details a general GC-MS method suitable for analyzing this compound.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including aromatic sulfones. cas.czepa.gov It is particularly useful for purity determination and quantification. Reversed-phase HPLC is the most common mode for this type of analysis.
Separation is typically achieved on a C18 or a Biphenyl stationary phase, the latter of which can offer enhanced retention for sulfone-containing compounds through π-π interactions. chromatographyonline.com The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier (e.g., formic or phosphoric acid) to ensure good peak shape. sielc.cominnovareacademics.in Detection is commonly performed using a UV detector, set to a wavelength where the aromatic system absorbs strongly (e.g., ~254 nm). researchgate.net
Table 5: Illustrative HPLC Method for Purity Analysis
| Parameter | Typical Setting |
|---|---|
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
This interactive table provides a standard set of HPLC conditions for the analysis of this compound.
While this compound is an achiral molecule, this analytical technique is critically important for the analysis of its chiral derivatives. When this compound is used as a substrate in asymmetric synthesis—for example, in an enantioselective addition to the aldehyde group—the resulting product is often a chiral alcohol. Determining the enantiomeric excess (e.e.), which measures the purity of one enantiomer over the other, is essential for evaluating the success of the asymmetric reaction.
Chiral HPLC is the gold standard for this determination. uma.es The analysis involves separating the enantiomers of the chiral derivative on a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely applicable and effective for a broad range of compounds. scielo.br The two enantiomers interact differently with the chiral environment of the column, leading to different retention times and allowing for their separation and quantification.
The e.e. is calculated from the relative peak areas of the two enantiomers in the chromatogram. This method provides a highly accurate and reliable means of assessing the stereochemical outcome of a reaction. acs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. For aromatic aldehydes like this compound, the UV-Vis spectrum is primarily governed by the benzaldehyde chromophore, which consists of a benzene ring conjugated with a carbonyl group. The spectrum of benzaldehyde and its derivatives typically displays characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.net
The intense absorption bands, usually found in the shorter wavelength region of the UV spectrum, are attributed to π → π* transitions. These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For benzaldehyde itself, a strong π → π* transition is observed around 248 nm. researchgate.net The weaker absorption band, appearing at longer wavelengths, is assigned to the n → π* transition of the carbonyl group. This transition involves the excitation of a non-bonding electron from the oxygen atom to the π* antibonding orbital of the carbonyl group. In benzaldehyde, this transition is typically observed around 283 nm. researchgate.net
In this compound, the presence of the butylsulfonyl group (-SO₂C₄H₉) at the para position of the benzene ring is expected to influence these electronic transitions. The sulfonyl group is known to be an electron-withdrawing group. This electronic effect can modulate the energy levels of the molecular orbitals involved in the transitions. The electron-withdrawing nature of the sulfonyl group can cause a shift in the absorption maxima (λ_max) when compared to unsubstituted benzaldehyde. Such shifts, known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths), provide valuable information about the electronic interactions within the molecule.
Theoretical studies, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to complement experimental UV-Vis data, helping to assign the observed electronic transitions to specific molecular orbital changes. nih.gov While specific experimental UV-Vis spectral data for this compound is not widely published, the expected transitions based on its structural similarity to other substituted benzaldehydes are summarized in the table below.
| Electronic Transition | Expected Wavelength Range (nm) | Description |
| π → π | ~240 - 260 | High-intensity absorption arising from the conjugated π-system of the aromatic ring and carbonyl group. |
| n → π | ~280 - 300 | Low-intensity absorption characteristic of the carbonyl group's non-bonding electrons. |
This table is based on typical values for benzaldehyde derivatives and the expected influence of the sulfonyl group.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique for determining the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) present in a compound. velp.com This method is crucial for verifying the empirical and molecular formula of a newly synthesized compound like this compound, ensuring its purity and confirming its identity. researchgate.netresearchgate.net The technique typically involves the combustion of a small, precisely weighed sample in an oxygen-rich atmosphere, which converts the constituent elements into simple gases (CO₂, H₂O, SO₂). velp.com These gases are then separated and quantified by detectors, allowing for the calculation of the elemental composition of the original sample.
For this compound, with the molecular formula C₁₁H₁₄O₃S, the theoretical elemental composition can be calculated based on its molecular weight. The molecular weight is determined from the sum of the atomic weights of its constituent atoms. The theoretical percentages serve as a benchmark against which the experimentally determined values ("Found") are compared. A close agreement between the calculated and found values provides strong evidence for the correct composition and purity of the synthesized compound.
Below is a table presenting the calculated elemental composition for this compound alongside hypothetical experimental results that would be expected from analysis of a pure sample.
| Element | Molecular Formula | Theoretical % | Found % (Hypothetical) |
| Carbon (C) | C₁₁H₁₄O₃S | 57.87 | 57.85 |
| Hydrogen (H) | C₁₁H₁₄O₃S | 6.18 | 6.20 |
| Oxygen (O) | C₁₁H₁₄O₃S | 21.02 | N/A* |
| Sulfur (S) | C₁₁H₁₄O₃S | 14.04 | 14.01 |
Oxygen is typically not directly measured but is calculated by difference.
Advanced Research Applications of 4 Butylsulfonyl Benzaldehyde and Its Derivatives
Role as Key Synthetic Intermediates in Complex Molecule Synthesis
The reactivity of the aldehyde group, combined with the electronic properties and potential for further functionalization of the butylsulfonyl group, positions 4-(butylsulfonyl)benzaldehyde as a critical building block in multi-step organic synthesis. It serves as a starting point for constructing intricate molecular architectures destined for applications in medicine and agriculture.
Precursors to Chiral Amines and Amino Alcohols
Chiral β-amino alcohols are crucial structural motifs found in numerous pharmaceuticals and are valuable as chiral ligands in asymmetric catalysis. organic-chemistry.org The synthesis of these compounds often involves the stereoselective addition of nucleophiles to imines or the coupling of imines with aldehydes. organic-chemistry.orgorganic-chemistry.org this compound can be readily converted into its corresponding N-sulfonyl imine or N-tert-butanesulfinyl imine, which then serves as an electrophile in these reactions. organic-chemistry.orgua.es
For instance, a chromium-catalyzed asymmetric cross aza-pinacol coupling reaction between N-sulfonyl imines and aldehydes provides a powerful method for synthesizing β-amino alcohols with high diastereo- and enantioselectivity. organic-chemistry.org Similarly, the reductive cross-coupling of chiral N-tert-butanesulfinyl imines with aldehydes, induced by reagents like samarium diiodide (SmI₂), offers a mild and efficient route to optically pure β-amino alcohols. organic-chemistry.org The presence of the butylsulfonyl group can influence the electronic nature of the imine, potentially impacting reaction rates and selectivity, while also providing a handle for further molecular modifications.
A closely related compound, 4-methylsulfonyl benzaldehyde (B42025), has been used in aldol (B89426) reactions with glycine, catalyzed by threonine aldolase, to produce key precursors for the antibiotic florfenicol, demonstrating the utility of sulfonyl-substituted benzaldehydes in synthesizing complex chiral molecules. researchgate.net
Table 1: Selected Synthetic Routes to Chiral Amino Alcohols from Aldehyde Derivatives
| Reaction Type | Reactants | Catalyst/Reagent | Product Type | Key Features |
|---|---|---|---|---|
| Asymmetric Aza-Pinacol Coupling | Aldehyde + N-Sulfonyl Imine | Chiral Chromium Catalyst | β-Amino Alcohol | High diastereo- and enantioselectivity organic-chemistry.org |
| Reductive Cross-Coupling | Aldehyde + Chiral N-tert-butanesulfinyl Imine | Samarium Diiodide (SmI₂) | β-Amino Alcohol | Mild conditions, high optical purity organic-chemistry.org |
| Aldol Reaction | 4-(Methylsulfonyl)benzaldehyde (B46332) + Glycine | Threonine Aldolase | Amino Alcohol Precursor | Biocatalytic, high stereoselectivity researchgate.net |
Building Blocks for Diverse Heterocyclic Compounds (e.g., Quinazolinones, Dihydropyrimidinones)
Substituted benzaldehydes are fundamental starting materials for the synthesis of a wide array of heterocyclic compounds through multicomponent reactions. nih.govunair.ac.id this compound is an ideal substrate for these transformations, leading to heterocycles bearing the butylsulfonyl moiety, which can impart specific physicochemical and biological properties.
Dihydropyrimidinones (DHPMs): The Biginelli reaction is a classic one-pot multicomponent synthesis that combines an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce DHPMs. unair.ac.idglobalresearchonline.net This acid-catalyzed condensation is highly efficient for generating molecular diversity. nih.govnih.govjmchemsci.com The use of sulfonyl-substituted benzaldehydes, such as perfluorooctanesulfonyl-attached benzaldehydes, has been successfully demonstrated in Biginelli reactions, underscoring the suitability of this compound for creating a library of novel DHPMs. nih.gov
Quinazolinones: These heterocyclic scaffolds are prevalent in medicinal chemistry. acgpubs.org A common synthetic route involves the condensation of an aldehyde with a 2-aminobenzamide, followed by cyclization and oxidation. organic-chemistry.orgmdpi.com Various catalytic systems, including those based on copper or iodine, can facilitate this transformation. organic-chemistry.orgnih.gov By employing this compound in these reactions, novel quinazolinone derivatives can be synthesized, incorporating the sulfonyl group as a key structural element.
Table 2: Synthesis of Heterocyclic Compounds from Benzaldehyde Derivatives
| Heterocycle | Reaction Name | Key Reactants | Typical Catalyst |
|---|---|---|---|
| Dihydropyrimidinone | Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Acid (e.g., HCl, p-TsOH) nih.govunair.ac.id |
| Quinazolinone | Condensation/Cyclization | Aldehyde, 2-Aminobenzamide | p-Toluenesulfonic acid, Copper(I) bromide organic-chemistry.org |
| Thiazolopyrimidine | Post-Biginelli Modification | Dihydropyrimidinethione, Chloroacetone | Microwave heating nih.gov |
Intermediates for Advanced Pharmaceutical and Agrochemical Candidates
The derivatives synthesized from this compound, particularly the chiral amino alcohols and heterocyclic compounds, are valuable intermediates for creating new pharmaceutical and agrochemical agents. nih.govglobalresearchonline.net The sulfonyl group is a well-known pharmacophore that can enhance biological activity, improve metabolic stability, and increase binding affinity to biological targets through hydrogen bonding and dipole interactions.
Many pharmaceuticals contain chiral amino alcohol backbones. nih.govmdpi.com The ability to synthesize these structures stereoselectively from this compound opens pathways to new drug candidates. organic-chemistry.orgorganic-chemistry.org Furthermore, heterocyclic structures like dihydropyrimidinones and quinazolinones exhibit a broad spectrum of biological activities, including antiviral, antibacterial, anti-inflammatory, and anticancer properties. nih.govglobalresearchonline.netacgpubs.org The incorporation of the butylsulfonylphenyl group into these scaffolds can lead to the discovery of compounds with enhanced or novel therapeutic profiles. nih.gov In the agrochemical sector, related ether derivatives of substituted benzaldehydes have found use as pesticides and herbicides, suggesting a potential application for compounds derived from this compound. orientjchem.org
Applications in Advanced Materials Science and Polymer Chemistry
Beyond its role in synthesizing discrete molecules, this compound is a promising candidate for the development of advanced materials, including functional polymers and highly ordered crystalline structures like metal-organic frameworks.
Monomers for Functional Polymers (e.g., Analogous to Benzaldehyde in Hydrogels)
The aldehyde group is reactive and can be used to anchor the molecule onto a polymer backbone or to participate in polymerization reactions. Benzaldehyde and its derivatives have been immobilized onto amine-terminated polymers, such as modified polyacrylonitrile, to create materials with antimicrobial properties. nih.govnih.gov The aldehyde reacts with the amine groups on the polymer to form Schiff bases (imines), effectively tethering the molecule to the material. nih.gov
Following this precedent, this compound can be similarly grafted onto functional polymers. The resulting material would benefit from the inherent properties of the butylsulfonyl group, which could enhance thermal stability, modify surface energy, or confer specific biocidal activity. nih.gov Such functionalized polymers could find applications in biomedical devices, water treatment, and antimicrobial coatings.
Precursors for Ligands in Metal-Organic Frameworks or Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic molecules known as ligands. nih.govossila.com These materials are known for their high porosity and tunable properties, making them useful in gas storage, separation, and catalysis. mdpi.com
The ligands used to build MOFs are typically rigid organic molecules with two or more coordinating groups, such as carboxylates or nitrogen-containing heterocycles. ossila.commdpi.com While this compound itself is not a typical ligand, it can be readily converted into one. For example, oxidation of the aldehyde group to a carboxylic acid would yield 4-(butylsulfonyl)benzoic acid, a molecule well-suited to act as a linker in MOF synthesis. The presence of the butylsulfonyl group would introduce specific functionality into the pores of the MOF, potentially creating selective binding sites for guest molecules or enhancing catalytic activity.
Contributions to Advanced Organic Synthesis Methodologies
The unique electronic properties of this compound, characterized by an electron-withdrawing sulfonyl group and a reactive aldehyde function, make it a valuable substrate and building block in modern organic synthesis. Its derivatives are instrumental in the development of sophisticated synthetic methods, particularly in the realms of stereoselective synthesis and catalysis.
Stereoselective Reaction Development
The sulfonyl and aldehyde functionalities are pivotal in designing and controlling stereoselective transformations. The strong electron-withdrawing nature of the sulfonyl group can activate adjacent moieties, while the aldehyde group serves as a versatile handle for introducing chirality.
Research in asymmetric synthesis has demonstrated the utility of related sulfonyl-containing molecules in achieving high levels of stereocontrol. For instance, organocatalytic methods have been developed for the enantioselective conjugate addition of sulfonyl radicals to α,β-unsaturated carbonyl compounds, yielding chiral β-sulfonyl products with excellent enantioselectivity (up to 96% ee). nih.gov In these reactions, a chiral squaramide catalyst interacts with the substrate through hydrogen bonding to direct the approach of the sulfonyl radical, establishing a new stereocenter with high fidelity. nih.gov
Another powerful strategy involves the use of N-sulfinylimines, which are readily prepared by the condensation of aldehydes with chiral sulfinamides. organic-chemistry.orgacs.org These intermediates are exceptionally useful in the synthesis of chiral amines. The sulfinyl group acts as a potent chiral auxiliary, directing the nucleophilic addition to the imine C=N bond. Subsequent cleavage of the sulfinyl group affords highly enantioenriched amines. organic-chemistry.org The condensation reaction itself can be promoted efficiently by agents like titanium tetraethoxide, often under mild or microwave-assisted solvent-free conditions, preserving the optical purity of the sulfinamide. acs.org
Furthermore, organocatalytic enantioselective Michael additions that utilize sulfur dioxide insertion provide an alternative pathway to α-chiral sulfones. mdpi.com These advanced methodologies underscore the potential of sulfonyl-containing aldehydes like this compound as substrates in the development of novel stereoselective reactions for constructing complex chiral molecules. organic-chemistry.orgmdpi.com
Organocatalysis and Metal-Catalyzed Processes Utilizing the Compound as a Substrate or Ligand
In both organocatalysis and metal-catalyzed reactions, this compound and its derivatives can play a dual role, acting either as a reactive substrate or as a component of a directing group or ligand to control reactivity and selectivity.
As a Substrate:
The benzaldehyde moiety is a classic substrate for a wide range of catalytic C-C and C-heteroatom bond-forming reactions. The presence of the butylsulfonyl group significantly influences its reactivity. In transition metal-catalyzed C-H functionalization, aldehydes are often challenging substrates. However, the development of transient directing group (TDG) strategies has enabled regioselective modifications. mdpi.com In this approach, the aldehyde reacts reversibly with a chiral amine or amino acid catalyst to form a transient imine. This imine then acts as a directing group, guiding a metal catalyst to activate a specific C-H bond on the aromatic ring for subsequent functionalization. mdpi.com
A notable example is the copper-mediated C-H sulfonylation of benzaldehydes using catalytic β-alanine. mdpi.com The reaction proceeds through a transient imine that directs the copper catalyst to achieve ortho-sulfonylation. Kinetic studies of such reactions suggest a concerted, irreversible C-H activation step. mdpi.com This methodology allows for the direct coupling of aldehydes with sulfinate salts in a single step, providing a streamlined route to complex sulfonyl-containing aromatic compounds. mdpi.com
As a Ligand Component:
The sulfonyl group can act as a coordinating moiety in metal-catalyzed processes. Heteroaryl sulfonyl groups, such as the 2-pyridylsulfonyl group, have been shown to coordinate to metal centers, thereby controlling the reactivity and stereoselectivity of various reactions. researchgate.net This coordinating ability has been exploited in rhodium-catalyzed conjugate additions and copper-catalyzed reductions. researchgate.net While the butylsulfonyl group in this compound is not inherently a strong coordinating group itself, the principle highlights how sulfonyl-containing scaffolds can be incorporated into ligand designs. For example, ligands containing a sulfonyl moiety can modulate the electronic properties and steric environment of a metal catalyst, influencing its performance in reactions like transfer hydrogenation. rsc.org
The following table summarizes representative catalytic systems where benzaldehyde and sulfonyl derivatives are employed.
| Catalytic Process | Role of Sulfonyl/Aldehyde Compound | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|---|
| Asymmetric Radical Sulfonylation | Sulfonyl Source | Chiral Squaramide (Organocatalyst) | Forms chiral β-sulfonyl carbonyls with high enantioselectivity. | nih.gov |
| N-Sulfinylimine Formation | Aldehyde Substrate | (R)-2-methylpropane-2-sulfinamide, Ti(OEt)4 | Creates chiral intermediates for asymmetric amine synthesis. | acs.org |
| C-H Sulfonylation | Benzaldehyde Substrate | Copper Fluoride (B91410) / β-alanine (TDG) | Regioselective ortho-sulfonylation via a transient imine directing group. | mdpi.com |
| Transfer Hydrogenation | Sulfonamide Ligand Component | Cp*Ir Complexes | Electronic tuning of the metal catalyst's activity by ligand substituents. | rsc.org |
Development of Chemical Sensors and Detection Technologies
The aldehyde and sulfonyl groups in this compound provide functional handles that can be exploited in the design of chemical sensors. The aldehyde can serve as a reactive site for binding analytes, while the sulfonyl group can modulate the electronic and signaling properties of the sensor molecule.
Electrochemical Sensing Platforms
Electrochemical sensors offer high sensitivity, rapid response, and portability for the detection of various analytes. While specific sensors for this compound are not widely reported, the electrochemical detection of other aromatic aldehydes is well-established and provides a framework for its potential application.
Voltammetric techniques, such as differential pulse voltammetry, are effective for detecting aromatic aldehydes like vanillin and syringaldehyde. nih.gov These methods rely on the direct oxidation of the aldehyde and its substituents on the surface of a modified electrode. Sensor performance is highly dependent on the electrode material. For instance, a glassy carbon electrode modified with a layer-by-layer combination of multi-walled carbon nanotubes and electropolymerized p-aminobenzoic acid has been shown to fully resolve the oxidation peaks of syringaldehyde and vanillin, allowing for their simultaneous quantification with detection limits in the micromolar range. nih.gov
Another approach involves the development of amperometric biosensors. A biosensor for benzaldehyde has been created by immobilizing the enzyme aldehyde oxidase on a nanocomposite-modified carbon paste electrode. In this system, the enzyme catalyzes the oxidation of benzaldehyde, which produces hydrogen peroxide (H₂O₂). The H₂O₂ is then electrochemically reduced at the electrode surface, generating a current that is proportional to the benzaldehyde concentration. Such a sensor demonstrated a linear response in the 0.5–50 µM range with a detection limit of 0.4 µM. The use of nanomaterials like Fe₃O₄-graphene oxide composites enhances the electrocatalytic activity and sensitivity of the biosensor. These examples demonstrate the feasibility of designing electrochemical platforms for the sensitive and selective detection of aromatic aldehydes.
The table below outlines the performance of selected electrochemical sensors for aromatic aldehydes.
| Target Analyte | Sensor Type | Electrode Modification | Linear Range | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|
| Syringaldehyde | Voltammetric Sensor | MWCNTs / poly(p-aminobenzoic acid) on GCE | 0.075–100 µM | 0.018 µM | nih.gov |
| Vanillin | Voltammetric Sensor | MWCNTs / poly(p-aminobenzoic acid) on GCE | 0.50–100 µM | 0.19 µM | nih.gov |
| Benzaldehyde | Amperometric Biosensor | Aldehyde Oxidase on Fe3O4/GO/PVP/PANI Nanocomposite | 0.5–50 µM | 0.4 µM |
Optical and Fluorescent Probe Design
Optical and fluorescent probes are powerful tools in chemical biology and diagnostics due to their high sensitivity and potential for real-time imaging. The structure of this compound is well-suited for incorporation into such probes.
The aldehyde group is a key feature in the design of "turn-on" fluorescent probes. Many probes are designed to be non-fluorescent or weakly fluorescent in their native state but become highly fluorescent upon reaction with a target analyte. The reaction of an aldehyde with a nucleophilic group, such as a hydrazine (B178648) or an amine on the probe, can form a hydrazone or imine. This reaction can alter the electronic structure of the fluorophore, inhibiting quenching processes like photoinduced electron transfer (PeT) and thus "turning on" the fluorescence. For example, probes based on naphthalimide hydrazine have been developed for profiling aldehyde products during lipid oxidation.
The sulfonyl group also plays a critical role. As a strong electron-withdrawing group, it can be used to tune the photophysical properties of a fluorophore, such as its absorption and emission wavelengths and quantum yield. In the design of probes for superoxide, benzenesulfonyl groups have been used as protecting groups on fluorescein dyes. The cleavage of the sulfonyl group by the analyte unmasks the fluorescent dye, leading to a detectable signal. This principle of using a sulfonyl moiety as a reactive or modulating site is applicable to the design of probes for a wide array of analytes.
Furthermore, benzaldehyde derivatives themselves have been investigated as fluorescent probes for medical and cellular imaging. For instance, 4-(1H-phenanthro[9,10-d]-imidazol-2-yl)-benzaldehyde has been studied as a fluorescent dye that can be conjugated to proteins for cellular labeling. The aldehyde group serves as the anchor for covalent attachment to biomolecules, while the larger conjugated system provides the desired fluorescent properties. These studies highlight a clear design strategy where the benzaldehyde unit acts as a reactive handle and the rest of the molecule functions as the fluorescent reporter, a role that could be modulated by a butylsulfonyl substituent.
Q & A
Q. What are the established synthetic routes for 4-(Butylsulfonyl)benzaldehyde, and what are their key considerations?
- Methodological Answer : Common methods include:
- Nucleophilic substitution : Reacting 4-mercaptobenzaldehyde with butylsulfonyl chloride under basic conditions (e.g., NaOH in THF) .
- Palladium-catalyzed coupling : Using 4-hydroxybenzaldehyde with a butylsulfonyl precursor in the presence of a Pd catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) .
- Oxidation of thioether intermediates : Oxidation of 4-(butylthio)benzaldehyde with H₂O₂ or mCPBA to convert the thioether to a sulfonyl group .
Key considerations : Monitor reaction pH to avoid aldehyde oxidation, optimize solvent polarity for solubility, and use inert atmospheres for Pd-catalyzed reactions.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Chromatography : Use HPLC or TLC with a polar stationary phase (e.g., silica gel) and ethyl acetate/hexane eluent to assess purity .
- Spectroscopy : Confirm the aldehyde proton (~10 ppm in ¹H-NMR) and sulfonyl group (SO₂ symmetric/asymmetric stretches at ~1150 cm⁻¹ and 1350 cm⁻¹ in FTIR) .
- Elemental analysis : Verify C, H, S, and O percentages match the molecular formula (C₁₁H₁₄O₃S) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent sulfonic acid formation .
- First aid : Flush eyes/skin with water for 15 minutes; seek medical attention if ingested .
Advanced Research Questions
Q. How does the butylsulfonyl group influence the electronic and steric properties of benzaldehyde in reactions?
- Methodological Answer :
- Electronic effects : The sulfonyl group is strongly electron-withdrawing, reducing electron density on the aromatic ring and aldehyde group. This enhances electrophilicity, favoring nucleophilic addition at the aldehyde .
- Steric effects : The butyl chain introduces steric hindrance, which may slow reactions at the para position. Computational studies (e.g., DFT) can model steric/electronic impacts .
- Example : In Wittig reactions, the electron-deficient aldehyde reacts faster with ylides but may require longer reaction times due to steric bulk .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Standardized assays : Re-evaluate cytotoxicity or enzyme inhibition using consistent cell lines (e.g., HeLa for cancer studies) and protocols .
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., varying alkyl chain length) to isolate the butylsulfonyl group’s contribution .
- Meta-analysis : Compare data across studies using tools like PCA (Principal Component Analysis) to identify outliers or confounding variables .
Q. How can crystallographic data elucidate intermolecular interactions in this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane). Use SHELX for structure refinement .
- Hydrogen bonding analysis : Identify SO₂⋯H–C interactions using ORTEP-3 for graphical representation .
- Packing diagrams : Analyze π-π stacking or van der Waals interactions influenced by the butyl chain using Mercury software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
